![molecular formula C10H12N4 B2869383 4,5-dimethyl-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine CAS No. 2310100-76-4](/img/structure/B2869383.png)
4,5-dimethyl-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine
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Overview
Description
“4,5-dimethyl-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine” is a compound that contains a pyrazole scaffold . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Synthesis Analysis
The synthesis of pyrazole-based compounds like “4,5-dimethyl-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine” involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
The molecular structure of pyrazole-based compounds is characterized by a 5-membered ring structure made up of three carbon atoms and two adjacent nitrogen atoms . The specific structure of “4,5-dimethyl-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine” would require more specific information or analysis.Chemical Reactions Analysis
Pyrazole-based compounds are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have been used in the oxidation reaction of catechol to o-quinone .Scientific Research Applications
Medicinal Chemistry: Antileishmanial and Antimalarial Agents
Pyrazole derivatives, such as 4,5-dimethyl-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine, have shown promising results in the development of antileishmanial and antimalarial drugs . These compounds can inhibit the growth of parasites like Leishmania and Plasmodium, which are responsible for diseases like leishmaniasis and malaria. Their efficacy is often evaluated through molecular docking studies to ensure they fit well into the active sites of target enzymes or proteins within the parasites.
Agriculture: Pesticides and Growth Regulators
In the agricultural sector, pyrazole derivatives are explored for their potential use as pesticides and plant growth regulators . Their ability to interfere with the biological pathways of pests makes them candidates for safer and more targeted agricultural chemicals, which could lead to increased crop yields and reduced environmental impact.
Material Science: Catalytic Agents
The structural framework of pyrazole-based compounds lends itself to the formation of complexes with metals, which can exhibit significant catalytic activity . These complexes can be used in various chemical reactions, including the oxidation of catechol to o-quinone, an important reaction in material science for the synthesis of polymers and other advanced materials.
Environmental Science: Detoxification Agents
In environmental science, pyrazole derivatives are being studied for their ability to act as detoxification agents . They could potentially be used to neutralize or decompose harmful substances, contributing to the remediation of polluted environments and the development of greener chemical processes.
Biochemistry: Enzyme Inhibition
Pyrazole compounds have been identified as potential enzyme inhibitors, which can be crucial in understanding and controlling metabolic pathways . By inhibiting specific enzymes, these compounds can help in studying disease mechanisms or even in the development of new therapeutic approaches for various ailments.
Pharmacology: Drug Development
The pharmacological properties of pyrazole derivatives make them valuable in drug development . Their interaction with biological systems can be harnessed to create new medications with improved efficacy and reduced side effects. This includes their potential role in combating drug-resistant strains of pathogens, which is a growing concern in modern medicine.
Future Directions
The future directions for “4,5-dimethyl-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine” and similar compounds could involve further developments in synthetic techniques and biological activity related to pyrazole derivatives . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry , and these fields could provide avenues for future research and development.
Mechanism of Action
Target of Action
Similar compounds have been known to targetLeishmania aethiopica and Plasmodium berghei . These organisms are responsible for causing leishmaniasis and malaria, respectively .
Mode of Action
It is suggested that the compound interacts with its targets, leading to changes that inhibit the growth or survival of the targeted organisms . A molecular simulation study showed that a similar compound had a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
Similar compounds have been known to interfere with the life cycle of the targeted organisms, disrupting their growth and survival .
Result of Action
The result of the action of 4,5-dimethyl-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine is the inhibition of the growth or survival of the targeted organisms . This leads to a reduction in the severity of the diseases caused by these organisms, such as leishmaniasis and malaria .
properties
IUPAC Name |
4,5-dimethyl-6-(4-methylpyrazol-1-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-7-4-13-14(5-7)10-8(2)9(3)11-6-12-10/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZURHYPNBGSMHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=NC=NC(=C2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dimethyl-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine |
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